REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.S(=O)(=O)(O)O.O[CH2:19][NH:20][C:21](=[O:24])[CH2:22][Cl:23].[OH-].[K+]>C(O)(=O)C>[Cl:23][CH2:22][C:21]([NH:20][CH2:19][C:7]1[CH:8]=[CH:9][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][C:6]=1[OH:10])=[O:24] |f:3.4|
|
Name
|
|
Quantity
|
4.827 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
OCNC(CCl)=O
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath between 14–17° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled below 10° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate (150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (sat., 30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed to dryness
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by column chromatography (SiO2, 700 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |